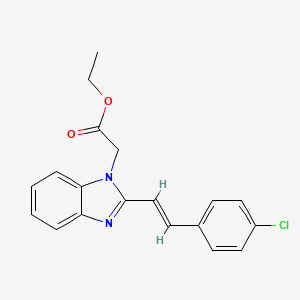

2-(2-(4-氯苯乙烯基)-1H-1,3-苯并咪唑-1-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that likely contains a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound . It also seems to have a styryl group (a derivative of styrene) attached to it, which suggests that it might have conjugated double bonds and potentially interesting optical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole core with a styryl group and an ethyl acetate group attached. The benzimidazole group is a bicyclic heteroaroma consisting of fused benzene and imidazole rings . The styryl group consists of a phenyl ring attached to a vinyl group, and the ethyl acetate group is a common ester group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the styryl group, and the ethyl acetate group. The benzimidazole ring is aromatic and relatively stable but can participate in electrophilic substitution reactions . The styryl group might undergo addition reactions at the double bond . The ester group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups (like the ester), and the extent of conjugation in the molecule .科学研究应用

- Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Its unique chemical structure may interact with specific cellular targets, making it a potential candidate for further drug development .

- Due to its fluorescent properties, this compound can serve as a fluorescent probe for cellular imaging. Scientists have explored its use in visualizing cellular structures, protein localization, and intracellular processes. Its benzimidazole core emits fluorescence upon excitation, making it valuable in bioimaging studies .

- Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has demonstrated antimicrobial effects against bacteria and fungi. Researchers have investigated its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens. Understanding its mechanism of action could lead to new therapeutic strategies .

- Some studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, or other inflammatory disorders. Further research is needed to validate its efficacy .

- The benzimidazole moiety in this compound can act as a chelating agent for metal ions. Researchers have explored its ability to bind to metal ions (such as copper, zinc, or iron) and influence metal-dependent biological processes. Metal chelation has implications in neurodegenerative diseases and other metal-related disorders .

- Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate may find applications in PDT—a cancer treatment that involves light activation of a photosensitizer. Its photophysical properties make it a potential candidate for PDT, where it can generate reactive oxygen species upon light exposure, leading to localized cell damage .

Anticancer Research

Fluorescent Probes and Imaging

Antimicrobial Activity

Anti-inflammatory Properties

Metal Ion Chelation

Photodynamic Therapy (PDT)

未来方向

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or chemical biology, among others .

属性

IUPAC Name |

ethyl 2-[2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)13-22-17-6-4-3-5-16(17)21-18(22)12-9-14-7-10-15(20)11-8-14/h3-12H,2,13H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXZCFFKWRUYOP-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)

![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)

![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)